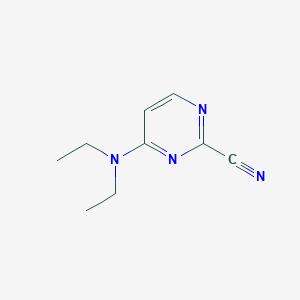
4-(Diethylamino)pyrimidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethylamino)pyrimidine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C9H12N4. This compound is characterized by a pyrimidine ring substituted with a diethylamino group at the 4-position and a cyano group at the 2-position. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylamino)pyrimidine-2-carbonitrile typically involves the reaction of diethylamine with a pyrimidine derivative. One common method includes the nucleophilic substitution of a halogenated pyrimidine with diethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistency and efficiency. The reaction conditions are meticulously controlled to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: 4-(Diethylamino)pyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 4-(Diethylamino)pyrimidine-2-amine.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: this compound N-oxide.
Reduction: 4-(Diethylamino)pyrimidine-2-amine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Diethylamino)pyrimidine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group enhances its lipophilicity, facilitating its passage through cellular membranes. Once inside the cell, it can bind to nucleic acids or proteins, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-(Diethylamino)pyrimidine-4-carbonitrile
- 4-(Dimethylamino)pyrimidine-2-carbonitrile
- 4-(Diethylamino)pyridine-2-carbonitrile
Comparison: 4-(Diethylamino)pyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and reactivity, making it a valuable compound in various research applications. Its diethylamino group also enhances its solubility in organic solvents, facilitating its use in different experimental setups.
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
4-(diethylamino)pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C9H12N4/c1-3-13(4-2)9-5-6-11-8(7-10)12-9/h5-6H,3-4H2,1-2H3 |
InChI Key |
ZATWUSRVHBVQEX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


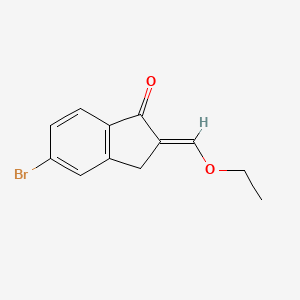
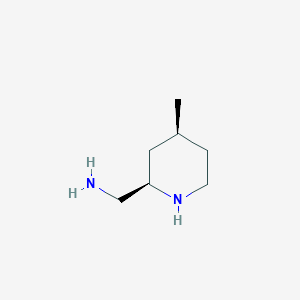
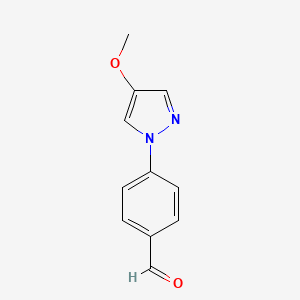

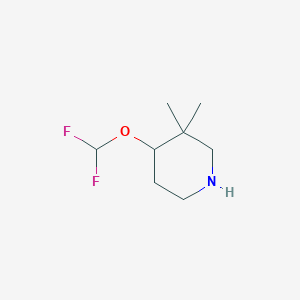

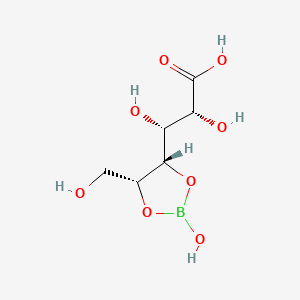
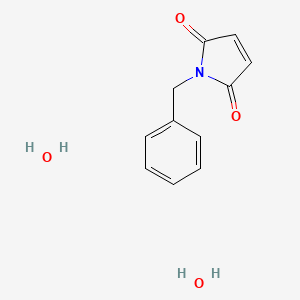
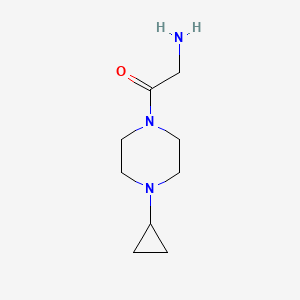
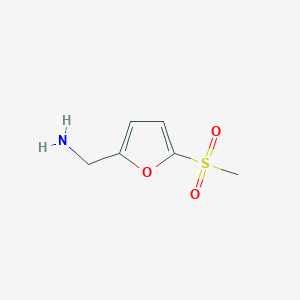
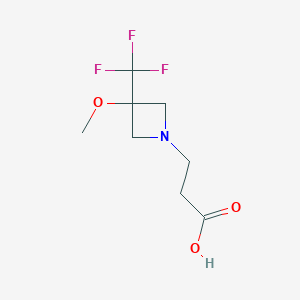
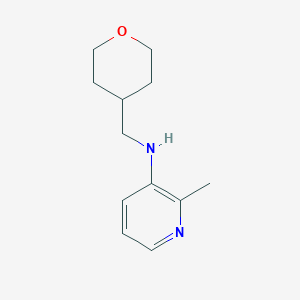
![tert-Butyl 2-aminospiro[bicyclo[3.1.0]hexane-3,4'-piperidine]-1'-carboxylate](/img/structure/B13339371.png)
![2-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13339374.png)
